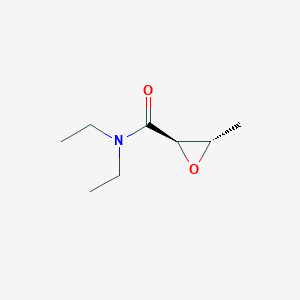
(2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide, also known as DMOC, is a chiral oxirane compound that has been widely used in scientific research. DMOC is a valuable building block for the synthesis of various biologically active molecules due to its unique stereochemistry and reactivity.
Mecanismo De Acción
(2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide reacts with nucleophiles, such as amines and alcohols, to form stable oxazolidinones and oxazolidinethiones. The reaction proceeds via an intermediate epoxide, which is opened by the nucleophile. The stereochemistry of the resulting oxazolidinone or oxazolidinethione is determined by the stereochemistry of (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide. (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide is a chiral molecule, and its stereochemistry determines the stereochemistry of the resulting product.
Efectos Bioquímicos Y Fisiológicos
(2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide has not been extensively studied for its biochemical and physiological effects. However, it has been reported that (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide and its derivatives exhibit antitumor and antiviral activities. (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide has also been found to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide is a valuable building block for the synthesis of various biologically active molecules due to its unique stereochemistry and reactivity. (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide is also relatively easy to synthesize, and the starting material, diethyl malonate, is readily available. However, (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide is a toxic and flammable compound, and it should be handled with care. (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide is also sensitive to air and moisture, and it should be stored in a dry and inert atmosphere.
Direcciones Futuras
There are several future directions for (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide research. First, (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide can be used as a chiral auxiliary in asymmetric synthesis to create new chiral compounds with potential biological activities. Second, (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide can be used as a building block for the synthesis of new antitumor and antiviral agents. Third, the biochemical and physiological effects of (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide and its derivatives can be further studied to determine their potential therapeutic applications. Fourth, new synthetic methods for (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide and its derivatives can be developed to improve their yield and purity. Finally, the toxicity and environmental impact of (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide should be further studied to ensure its safe use in scientific research.
Métodos De Síntesis
(2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide can be synthesized via a three-step process starting from diethyl malonate. The first step involves the reaction of diethyl malonate with sodium hydride to form the sodium salt of diethyl malonate. The second step involves the reaction of the sodium salt with methyl iodide to form the methyl ester of diethyl malonate. The third step involves the reaction of the methyl ester with m-chloroperoxybenzoic acid (MCPBA) to form (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide. The overall yield of (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide is around 50%.
Aplicaciones Científicas De Investigación
(2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide has been widely used as a chiral building block for the synthesis of various biologically active molecules, such as antitumor agents, antiviral agents, and antibiotics. (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide is also used as a chiral auxiliary in asymmetric synthesis. (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide has been found to be a useful reagent in the synthesis of β-lactams, which are important structural motifs in many biologically active compounds.
Propiedades
Número CAS |
119163-31-4 |
|---|---|
Nombre del producto |
(2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide |
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
(2R,3S)-N,N-diethyl-3-methyloxirane-2-carboxamide |
InChI |
InChI=1S/C8H15NO2/c1-4-9(5-2)8(10)7-6(3)11-7/h6-7H,4-5H2,1-3H3/t6-,7+/m0/s1 |
Clave InChI |
ITRIUJHIHGRPCD-NKWVEPMBSA-N |
SMILES isomérico |
CCN(CC)C(=O)[C@H]1[C@@H](O1)C |
SMILES |
CCN(CC)C(=O)C1C(O1)C |
SMILES canónico |
CCN(CC)C(=O)C1C(O1)C |
Sinónimos |
Oxiranecarboxamide, N,N-diethyl-3-methyl-, trans- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



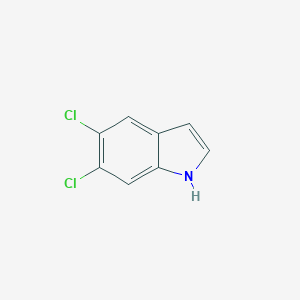
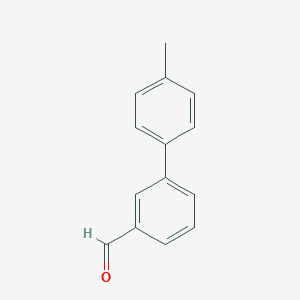
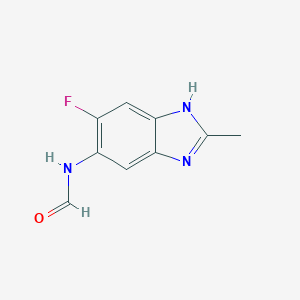
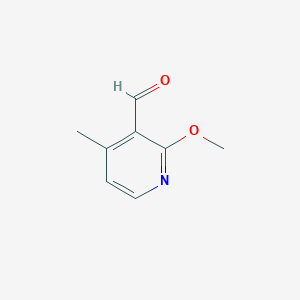
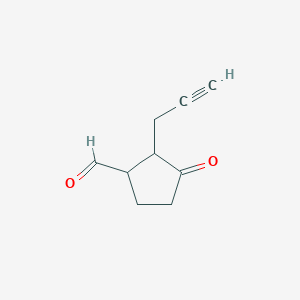
![5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one](/img/structure/B58431.png)
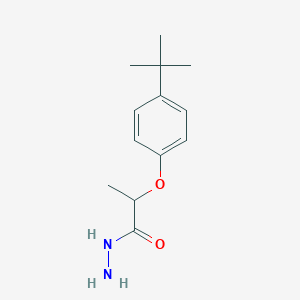
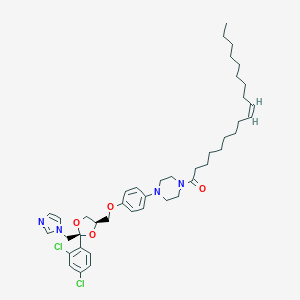
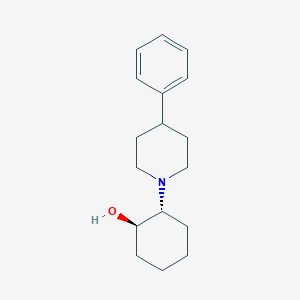


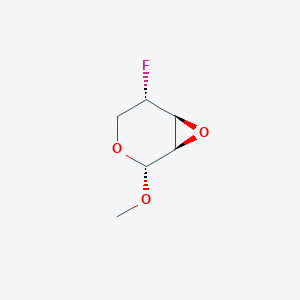
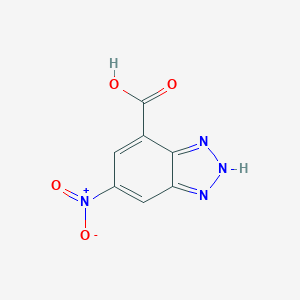
![Dicyclohexyl-[1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-yl]phosphane](/img/structure/B58453.png)